molecular formula C10H12N2O3 B4328864 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one

4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one

Cat. No. B4328864
M. Wt: 208.21 g/mol
InChI Key: ASOGGXQIUBNJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one, also known as PPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPO is a heterocyclic compound that contains a pyridine ring and an oxazolidinone ring. It has a molecular weight of 203.23 g/mol and a melting point of 220-222°C.

Mechanism of Action

The mechanism of action of 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. In cancer cells, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell proliferation. In viruses, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to inhibit the activity of viral proteases, which are essential for viral replication and maturation. In bacteria, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to inhibit the activity of bacterial RNA polymerase, which is essential for bacterial transcription and translation.
Biochemical and Physiological Effects:
4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to have various biochemical and physiological effects on the target cells. In cancer cells, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to induce apoptosis, which is a programmed cell death process. In viruses, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to inhibit viral replication and maturation, which leads to the inhibition of viral infection. In bacteria, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to inhibit bacterial transcription and translation, which leads to the inhibition of bacterial growth.

Advantages and Limitations for Lab Experiments

4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one also has some limitations, such as its limited solubility in water and its instability under certain conditions, such as high temperature and strong acid or base.

Future Directions

There are several future directions for the research on 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one, including the development of new synthesis methods, the investigation of its mechanism of action, the optimization of its biochemical and physiological effects, and the exploration of its potential applications in various fields. In medicinal chemistry, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one could be further developed as a potential anticancer, antiviral, or antibacterial agent. In material science, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one could be further developed as a monomer for the synthesis of new materials with improved mechanical and thermal properties. In agricultural chemistry, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one could be further developed as a herbicide with improved selectivity and safety.

Scientific Research Applications

4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to possess antitumor, antiviral, and antibacterial activities. In material science, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been used as a monomer for the synthesis of polyoxazolidinones, which have excellent mechanical properties and thermal stability. In agricultural chemistry, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been used as a herbicide for the control of weeds in various crops.

properties

IUPAC Name

4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-9(7-4-3-5-11-6-7)10(2,14)12-8(13)15-9/h3-6,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOGGXQIUBNJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(=O)O1)(C)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Reactant of Route 2
4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Reactant of Route 3
4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Reactant of Route 4
4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Reactant of Route 5
4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Reactant of Route 6
4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one

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